molecular formula C14H14N2O B7883834 2-(4-Aminomethylphenyl)benzamide

2-(4-Aminomethylphenyl)benzamide

Cat. No.: B7883834
M. Wt: 226.27 g/mol
InChI Key: FXHAIKDYESSUBO-UHFFFAOYSA-N
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Description

2-(4-Aminomethylphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an aminomethyl group attached to the phenyl ring, which is further connected to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminomethylphenyl)benzamide typically involves the condensation of 4-aminomethylbenzoic acid with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of catalysts, such as palladium on carbon, can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminomethylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The benzamide moiety can be reduced to form the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products

    Oxidation: 4-Formylbenzoic acid or 4-carboxybenzoic acid.

    Reduction: 4-Aminomethylphenylamine.

    Substitution: Nitro- or halogen-substituted derivatives of this compound.

Scientific Research Applications

2-(4-Aminomethylphenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of histone deacetylases.

    Medicine: Explored for its anticancer properties, as it can induce apoptosis in cancer cells.

    Industry: Utilized in the production of polymers and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-Aminomethylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes. For instance, as a histone deacetylase inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histone proteins. This leads to an accumulation of acetylated histones, resulting in altered gene expression and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzamide: Lacks the aminomethyl group, making it less versatile in terms of chemical modifications.

    4-Aminobenzoic Acid: Contains a carboxylic acid group instead of a benzamide moiety, leading to different chemical properties and applications.

    Benzamide: The simplest member of the benzamide class, lacking any substituents on the aromatic ring.

Uniqueness

2-(4-Aminomethylphenyl)benzamide is unique due to the presence of both an aminomethyl group and a benzamide moiety. This dual functionality allows for a broader range of chemical reactions and applications, particularly in medicinal chemistry and materials science.

Properties

IUPAC Name

2-[4-(aminomethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c15-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14(16)17/h1-8H,9,15H2,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHAIKDYESSUBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)CN)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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